molecular formula C7H9N3O3 B2781611 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 489408-45-9

1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one

Cat. No. B2781611
CAS RN: 489408-45-9
M. Wt: 183.167
InChI Key: LZWZEPXLZCUCNB-UHFFFAOYSA-N
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Description

“1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one” is a chemical compound. It is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Specific chemical reactions involving “1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one” are not mentioned in the sources I have. Pyrazole derivatives, in general, are known to participate in a variety of chemical reactions due to their versatile structure .

Scientific Research Applications

Energetic Materials and Explosives

The nitro group in 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone imparts energetic properties. Researchers have explored its potential as a building block for high-energy density materials (HEDMs) and explosives. For instance, derivatives like N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine have been designed and synthesized for improved explosive performance . Additionally, compounds like 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine exhibit superior thermal stability and may find applications as heat-resistant energetic materials .

Medicinal Chemistry and Drug Development

Researchers have investigated the pharmacological potential of related compounds containing the pyrazole moiety. While not specifically 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone, similar structures have been synthesized and evaluated. For example, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazoles were tested for anti-tubercular activity against Mycobacterium tuberculosis strains .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for anti-tubercular potential againstMycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have shown potent activity against mycobacterium tuberculosis

Biochemical Pathways

Related compounds have shown to interact with theLeishmania major pteridine reductase 1 (LmPTR1) pocket, which is an active site in the biochemical pathway .

Pharmacokinetics

Similar compounds have shown great thermal stability , which could potentially impact their bioavailability.

Result of Action

Similar compounds have shown potent anti-tubercular activity , suggesting that they may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, similar compounds have shown great thermal stability , suggesting that they are also heat-resistant energetic materials. This implies that they can maintain their efficacy and stability even in high-temperature environments.

properties

IUPAC Name

1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4-7(10(12)13)5(2)9(8-4)6(3)11/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZEPXLZCUCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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